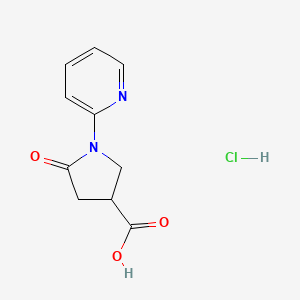

5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-oxo-1-pyridin-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c13-9-5-7(10(14)15)6-12(9)8-3-1-2-4-11-8;/h1-4,7H,5-6H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDQDMLBHFDPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, with the CAS number 1384427-91-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and implications in various therapeutic areas.

Recent studies have highlighted the compound's role as a potential inhibitor of the BACE-1 enzyme, which is crucial in the pathogenesis of Alzheimer's disease. The inhibition occurs through interactions at the S2′ subsite of the enzyme, showcasing sub-micromolar activity that indicates significant potency .

Inhibition of BACE-1

The research indicates that derivatives of 5-oxo-pyrrolidine-3-carboxylic acid effectively inhibit BACE-1, a target for Alzheimer's treatment. The mechanism involves directed C(sp³)–H activation, which enhances the binding affinity to the enzyme's active site .

Case Study 1: Alzheimer’s Disease

A study focused on the synthesis of stereochemically dense 5-oxopyrrolidines revealed that these compounds could inhibit BACE-1 with sub-micromolar activity. This finding is pivotal as it positions 5-Oxo-1-(pyridin-2-yl)pyrrolidine derivatives as candidates for further development in Alzheimer's therapeutics .

Case Study 2: Antimicrobial Activity

Research on pyrrole-containing compounds has identified several derivatives with significant antimicrobial activity. For example, certain pyrrole derivatives have been shown to possess lower minimum inhibitory concentrations (MICs) against various bacterial strains compared to standard antibiotics like vancomycin . This suggests a potential avenue for developing new antibacterial agents based on the structure of 5-Oxo-1-(pyridin-2-yl)pyrrolidine.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Alzheimer’s Disease Treatment

Mechanism of Action:

5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride has been identified as a potent inhibitor of BACE-1 (Beta-site Amyloid Precursor Protein Cleaving Enzyme 1). This enzyme is crucial for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that aggregate in the brains of Alzheimer's patients. The compound exhibits sub-micromolar activity, indicating a high binding affinity at the S2' subsite of BACE-1, making it a promising candidate for further development in Alzheimer's therapeutics .

Case Study:

A recent study demonstrated that derivatives of 5-Oxo-1-(pyridin-2-yl)pyrrolidine effectively inhibit BACE-1, showcasing significant potential for developing new treatments for Alzheimer's disease. The research focused on synthesizing stereochemically dense 5-oxopyrrolidines, revealing their capability to inhibit the enzyme with notable potency .

Antimicrobial Activity

Overview:

Research has indicated that pyrrole-containing compounds, including derivatives of 5-Oxo-1-(pyridin-2-yl)pyrrolidine, possess significant antimicrobial properties. These compounds have shown lower minimum inhibitory concentrations (MICs) against various bacterial strains compared to traditional antibiotics like vancomycin, suggesting their potential as new antibacterial agents .

Case Study:

In a comparative study, certain pyrrole derivatives exhibited enhanced antimicrobial efficacy against resistant bacterial strains. The findings suggest that modifications to the pyrrolidine structure can lead to improved biological activity, warranting further investigation into their therapeutic applications .

Synthetic Routes

The synthesis of 5-Oxo-1-(pyridin-2-yl)pyrrolidine derivatives can be achieved through various organic reactions involving pyrrolidine and pyridine derivatives. These synthetic strategies are critical for optimizing yield and purity for pharmaceutical applications.

Feasible Synthetic Pathways:

- Direct Alkylation: Utilizing alkyl halides to introduce substituents at specific positions on the pyrrolidine ring.

- Cyclization Reactions: Employing cyclization methods to form the pyrrolidine structure from precursor compounds.

- Functional Group Modifications: Introducing functional groups that enhance biological activity or solubility.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine derivatives, focusing on substituents, physicochemical properties, synthesis, and biological relevance.

Structural Analogues and Substituent Effects

Key Observations :

- The hydrochloride salt of the target compound likely improves aqueous solubility compared to free acid analogs (e.g., 4-tolyl and thiophene derivatives).

- Chiral derivatives (e.g., ) highlight the role of stereochemistry in optimizing biological interactions.

Preparation Methods

Cyclization Approach Using 2-Methylenesuccinic Acid and Pyridin-2-ylmethylamine

The primary synthetic strategy involves the cyclization reaction between 2-methylenesuccinic acid and pyridin-2-ylmethylamine to form the pyrrolidine ring system with the desired substituents. This method can be executed under two main conditions:

- Solvent-free heating : Reactants are heated directly without solvent to promote cyclization.

- Reflux in ethanol : The reaction mixture is refluxed in ethanol with a catalytic amount of glacial acetic acid to facilitate ring closure and improve yield.

This approach yields the 5-oxo-pyrrolidine core bearing the pyridin-2-ylmethyl substituent and the carboxylic acid group at the 3-position.

Multi-step Functionalization and Amidation

Alternative synthetic routes involve multi-step protocols where the pyrrolidine ring is first constructed or functionalized, followed by amidation or substitution reactions to introduce the pyridin-2-ylmethyl group. These methods often use:

- Sequential functionalization of the pyrrolidine core.

- Catalytic cyclization steps employing palladium or copper catalysts to improve reaction efficiency.

- Solvent systems such as toluene or dimethylformamide (DMF) under reflux conditions to optimize reaction kinetics.

Purification is typically achieved by column chromatography or recrystallization to isolate the high-purity compound.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 2-Methylenesuccinic acid, pyridin-2-ylmethylamine | Stoichiometric or slight excess of amine |

| Solvent | Ethanol (for reflux) or solvent-free | Solvent-free heating possible |

| Catalyst | Glacial acetic acid (catalytic amount) | Facilitates cyclization |

| Temperature | Reflux (~78 °C in ethanol) or direct heating | Controlled to avoid decomposition |

| Reaction Time | Several hours (typically 4-8 h) | Monitored by TLC or HPLC |

| Purification | Recrystallization or column chromatography | Essential for high purity |

| Yield | Moderate to high (variable, optimized per batch) | Dependent on reaction conditions |

Analytical and Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following techniques are standard:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern on the pyrrolidine and pyridine rings.

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and carboxylic acid (COOH) functional groups.

- Mass Spectrometry (MS) : Molecular weight confirmation.

- X-ray Crystallography : When crystals are obtainable, used to resolve stereochemistry and molecular conformation.

Research Findings and Methodological Insights

- Computational Studies : Density Functional Theory (DFT) calculations have been applied to predict molecular geometry, electronic distribution, and reactivity, aiding in synthetic design and stability assessment.

- Stereochemistry : The stereochemical configuration at the pyrrolidine ring significantly impacts biological activity and binding affinity. Asymmetric synthesis or chiral resolution methods (e.g., chiral HPLC) are employed to obtain enantiomerically pure compounds.

- Crystallization Challenges : The polar nature of the compound complicates crystallization. Strategies such as solvent system screening (ethanol/water mixtures), co-crystallization agents, and slow evaporation are used to obtain suitable crystals for analysis.

Summary Table of Preparation Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Cyclization of 2-methylenesuccinic acid with pyridin-2-ylmethylamine | Direct heating or reflux in ethanol with acetic acid catalyst | Simple, straightforward synthesis | Requires optimization for yield and purity |

| Multi-step functionalization and amidation | Sequential ring construction and substitution with catalysts | Allows stereochemical control and functional group manipulation | More complex, requires multiple purification steps |

| Industrial scale-up | Optimization of lab-scale methods with purification | Potential for high yield and purity | Crystallization and scalability issues |

Q & A

Q. What are the recommended methodologies for synthesizing 5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride?

Synthesis typically involves multi-step organic reactions, such as coupling pyridine derivatives with pyrrolidine precursors. Key steps include:

- Coupling Reactions : Use of palladium catalysts (e.g., Suzuki-Miyaura) to attach the pyridinyl group to the pyrrolidine backbone .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic or basic conditions to generate the carboxylic acid moiety .

- Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in anhydrous solvents to precipitate the hydrochloride salt .

- Yield Optimization : Adjust reaction time (e.g., 12–24 hours) and temperature (room temperature to reflux) to balance yield and purity .

Q. How can the structure of this compound be validated experimentally?

Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton/carbon environments, particularly the pyridine ring (δ 7.5–8.5 ppm) and pyrrolidine carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] ion) and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .

Q. What methods are used to assess purity in academic research?

Purity is critical for reproducibility:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm); ≥98% purity is standard for biological assays .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues or decomposition below 200°C .

Advanced Research Questions

Q. How can synthetic yield be improved for large-scale production?

Optimization strategies include:

- Catalyst Screening : Test Pd(OAc), PdCl, or ligand-assisted systems (e.g., XPhos) to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- In Situ Monitoring : Use LC-MS or TLC to track reaction progress and terminate at peak yield .

Q. What are the stability considerations for long-term storage?

Stability depends on environmental factors:

- Moisture Sensitivity : Store in desiccators at −20°C; the hydrochloride salt is hygroscopic and prone to hydrolysis .

- Light Exposure : Protect from UV light to prevent decomposition of the pyridine ring .

- pH Stability : Avoid alkaline conditions (pH > 8) to prevent decarboxylation of the carboxylic acid group .

Q. How should researchers resolve contradictions in spectral data during characterization?

Common discrepancies and solutions:

- Peak Splitting in NMR : Dynamic proton exchange (e.g., NH groups) may require variable-temperature NMR .

- Unexpected MS Fragments : Check for in-source decay or solvent adducts; compare with computational fragmentation models .

- Crystallization Issues : Use mixed solvents (e.g., ethanol/water) or seeding to obtain diffraction-quality crystals .

Q. What protocols are recommended for in vivo studies involving this compound?

For preclinical research:

- Dosage Formulation : Prepare saline or PEG-based solutions for intravenous administration; validate solubility (≥10 mg/mL) .

- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation .

- Toxicity Screening : Conduct acute toxicity assays in rodent models (e.g., LD) per OECD guidelines .

Q. How can researchers mitigate hazards during handling?

Safety protocols include:

- Ventilation : Use fume hoods for powder handling to avoid inhalation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.